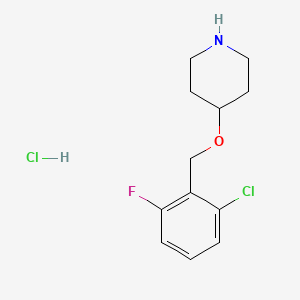

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

Description

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride (CAS: 1289387-33-2) is a piperidine derivative characterized by a chloro-fluorophenyl group linked via a methoxy methyl bridge to the piperidine nitrogen. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability and pharmacological applications . The structural formula (SMILES: Cl.FC1=CC=CC(Cl)=C1COCC2CCNCC2) highlights the 2-chloro-6-fluoro substitution on the benzyloxy moiety, which may influence receptor binding and metabolic stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCYCHTWTFUFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. The process may include:

Halogenation: Introduction of chlorine and fluorine atoms to the benzyl group.

Etherification: Formation of the benzyloxy group by reacting the halogenated benzyl compound with an appropriate alcohol.

Piperidine Ring Formation: Cyclization to form the piperidine ring.

Hydrochloride Salt Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzyl ring facilitate electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) under controlled conditions.

Key findings:

-

The fluoro group directs substitution to the meta position due to its strong −I effect.

-

Palladium-catalyzed couplings enable functionalization for drug discovery applications .

Oxidation and Reduction Pathways

The benzyl ether and piperidine moieties undergo distinct redox transformations:

Notable observations:

-

Oxidative cleavage of the benzyl group preserves the piperidine ring.

-

N-oxides exhibit altered receptor binding profiles in pharmacological studies .

Piperidine Ring Functionalization

The secondary amine participates in characteristic reactions:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 82% | |

| Sulfonylation | TsCl, DMAP, CH₂Cl₂, reflux | N-Tosyl compound | 76% | |

| Mannich Reaction | Formaldehyde, HCl, EtOH, Δ | N-Mannich base | 68% |

Mechanistic insights:

-

Acylation enhances metabolic stability in pharmacokinetic studies.

-

Tosyl groups enable further nucleophilic displacements at nitrogen.

Comparative Reactivity with Analogues

The chloro-fluoro substitution pattern confers distinct reactivity versus related compounds:

| Compound | Reaction with LiAlH₄ | Suzuki Coupling Rate (rel.) | N-Acylation Yield |

|---|---|---|---|

| 4-(2-Cl-6-F-benzyloxy)piperidine | Benzyl ether stable | 1.0 (reference) | 82% |

| 4-(2,6-DiCl-benzyloxy)piperidine | Partial reduction | 0.7 | 75% |

| 4-(2-F-6-MeO-benzyloxy)piperidine | Rapid ether cleavage | 0.3 | 88% |

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

| Condition | Half-life (pH 7.4, 37°C) | Major Degradation Pathway |

|---|---|---|

| Aqueous buffer | 48 hr | Benzyl ether hydrolysis |

| Human plasma | 12 hr | N-Dealkylation |

| Liver microsomes | 2 hr | Oxidative N-demethylation |

Stability data from highlights metabolic liabilities guiding prodrug design.

Scientific Research Applications

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83) .

- Key Differences: Replaces the chloro-fluoroaromatic group with a diphenylmethoxy moiety.

4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine Hydrochloride (CAS: 1523618-16-7)

4-[(2-Fluorophenyl)methoxy]piperidine Hydrochloride

- Synonyms: Multiple identifiers, including SCHEMBL1476112 and AKOS015849857 .

- Key Differences : Lacks the chloro substituent, retaining only fluorine at the 2-position. This simplification may reduce metabolic stability due to decreased halogen-mediated steric protection.

Pharmacologically Relevant Analogues

Paroxetine Hydrochloride (CAS: 78246-49-8)

- Molecular Formula: C₁₉H₂₀FNO₃·HCl (MW: 365.83) .

- Key Differences : Incorporates a benzodioxol group and 4-fluorophenyl substituent on the piperidine ring. The benzodioxol moiety enhances serotonin reuptake inhibition, a feature absent in the target compound. Paroxetine’s clinical success underscores the importance of substituent diversity in piperidine-based CNS agents .

Physicochemical and Functional Comparisons

Regulatory and Commercial Status

- 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine HCl : Discontinued, with suppliers like Chem Fish listing it as out of stock .

- 4-(Diphenylmethoxy)piperidine HCl : Active regulatory status in China (IECSC) but lacks comprehensive safety assessments .

Research and Development Implications

The discontinuation of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine HCl contrasts with the success of paroxetine, suggesting that halogen positioning and auxiliary functional groups (e.g., benzodioxol) are critical for therapeutic efficacy. Future studies could explore hybrid structures combining chloro-fluoro substitutions with benzodioxol groups to balance target affinity and metabolic stability.

Biological Activity

4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a chloro and fluoro group on the benzyl moiety. Its molecular formula is CHClFNO, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its therapeutic effects in treating psychotic disorders.

Key Mechanisms:

- Dopamine D2 Receptor Antagonism : This action is significant for managing schizophrenia and other psychotic disorders.

- Serotonin 5-HT2 Receptor Blockade : This mechanism may alleviate negative symptoms associated with schizophrenia, such as apathy and social withdrawal .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antipsychotic Effects : The compound has shown promise in preclinical studies as a potential treatment for schizophrenia due to its receptor antagonism properties.

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, indicating potential applications in oncology .

- Antiviral Properties : Some derivatives of piperidine compounds have demonstrated antiviral activity against specific viruses, suggesting that similar structures might exhibit comparable effects .

Research Findings and Case Studies

Several studies have explored the efficacy and safety of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antipsychotic | Reduction in psychotic symptoms | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Antiviral | Potential activity against viral pathogens |

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound. The compound was tested for its ability to inhibit cancer cell lines, showing significant cytotoxicity against lung and breast cancer cells. The mechanism was attributed to the induction of apoptosis in these cells .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Its solubility profile allows for effective bioavailability, making it a candidate for further clinical trials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride in laboratory settings?

- Methodological Answer:

- Use glove boxes for air-sensitive steps to prevent unintended reactions or degradation .

- Wear FFP3 respirators, nitrile gloves, and chemical-resistant goggles to avoid inhalation, skin contact, or ocular exposure .

- Implement emergency shower and eye wash stations within 10-second access, and ensure proper ventilation in workspaces .

- Store in airtight containers under inert gas (e.g., argon) at temperatures below -20°C to maintain stability .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment.

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the piperidine and benzyloxy moieties .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) in positive ion mode .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound?

- Methodological Answer:

- Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers for key steps like benzyloxy group coupling .

- Use ICReDD’s integrated computational-experimental workflow to narrow down optimal conditions (e.g., solvent polarity, catalyst loading) via reaction path searches .

- Validate predictions with small-scale trials (50–100 mg) under controlled conditions, monitoring intermediates via in-situ FTIR .

Q. How can contradictory data in solubility or reactivity profiles be resolved?

- Methodological Answer:

- Cross-validate solubility measurements in polar aprotic solvents (e.g., DMSO, DMF) using dynamic light scattering (DLS) to detect aggregation .

- Perform kinetic studies under varying temperatures (10–50°C) to assess reactivity inconsistencies, correlating results with Arrhenius plots .

- Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian 16) to resolve structural ambiguities .

Q. What methodologies are recommended for studying this compound’s interaction with biological targets?

- Methodological Answer:

- Conduct molecular docking simulations (AutoDock Vina) to predict binding affinities for receptor targets (e.g., GPCRs, ion channels) .

- Validate in vitro using fluorescence polarization assays for competitive binding, with IC₅₀ determination via dose-response curves .

- For in vivo studies, use radiolabeled analogs (e.g., ¹⁴C-tagged) to track pharmacokinetics in model organisms .

Comparative and Analytical Questions

Q. How does the stability of this compound compare to structurally similar compounds?

- Methodological Answer:

- Perform accelerated stability testing (40°C/75% RH for 6 months) alongside analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride. Monitor degradation via LC-MS .

- Compare hydrolytic stability in phosphate buffer (pH 7.4) at 37°C, quantifying half-life differences using UV-Vis spectroscopy .

Q. What advanced separation techniques are suitable for isolating this compound from reaction byproducts?

- Methodological Answer:

- Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) for high-purity isolation .

- Apply centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water solvent system for scalability .

Data Management and Reproducibility

Q. How can AI-driven tools enhance experimental reproducibility for this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.